REACTION_CXSMILES
|
[K].[C:2]1([C:8]2[CH:9]=[CH:10][C:11](=[O:14])[NH:12][N:13]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C2C=[CH:23][C:24](=[O:27])NN=2)C=CC=CC=1.[OH-].[K+].CO.BrCCO>CCCC[N+](CCCC)(CCCC)CCCC.[Br-].C1(C)C=CC=CC=1>[OH:27][CH2:24][CH2:23][N:12]1[C:11](=[O:14])[CH:10]=[CH:9][C:8]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[N:13]1 |f:0.1,3.4,7.8,^1:0|
|
Name
|
6-phenyl-3(2H)-pyridazinone potassium salt
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
[K].C1(=CC=CC=C1)C=1C=CC(NN1)=O
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1C=CC(NN1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
11 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
catalyst
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the filtrate was washed successively with 5% NaOH solution, 10% HCl solution and lastly water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by flash chromatography (CH22Cl2MeOH 98:2)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCN1N=C(C=CC1=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |